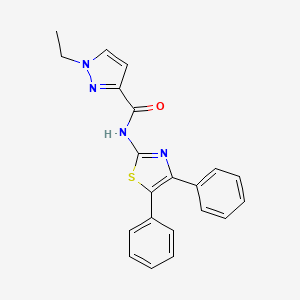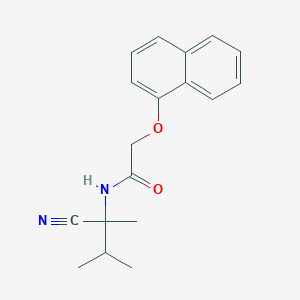
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as A-769662 and is a potent activator of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular metabolism.
Mécanisme D'action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide involves the activation of AMPK through allosteric regulation. This compound binds to the γ-subunit of AMPK, leading to conformational changes that increase the activity of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been found to increase glucose uptake and fatty acid oxidation in skeletal muscle cells. It has also been shown to improve insulin sensitivity and reduce inflammation in adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide in lab experiments include its potency and specificity towards AMPK activation. This compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of AMPK in cellular metabolism.
One of the limitations of using this compound is its solubility in aqueous solutions. This compound is highly lipophilic, which makes it challenging to dissolve in water-based media. Additionally, the high potency of this compound may lead to non-specific effects at higher concentrations, which could confound experimental results.
Orientations Futures
There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide. One area of interest is the potential therapeutic applications of this compound in treating metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of AMPK activation by this compound. Finally, there is a need for the development of more water-soluble analogs of this compound to overcome its limitations in aqueous media.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide involves the reaction between 2-naphthol and N-(1-cyano-1,2-dimethylpropyl)glycine ethyl ester in the presence of a catalyst. The resulting product is then hydrolyzed to obtain the final compound.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-2-(naphthalen-1-yloxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to activate AMPK, which is a key regulator of cellular metabolism. AMPK activation has been linked to several physiological processes, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(2)18(3,12-19)20-17(21)11-22-16-10-6-8-14-7-4-5-9-15(14)16/h4-10,13H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEAYJRALBGSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2727384.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2727386.png)
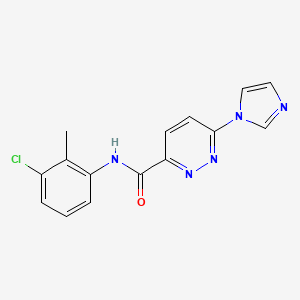

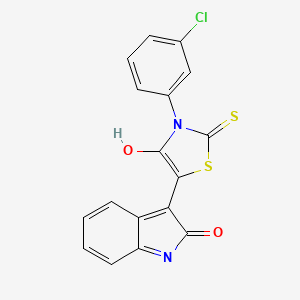
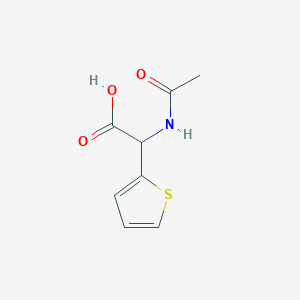
![3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2727391.png)

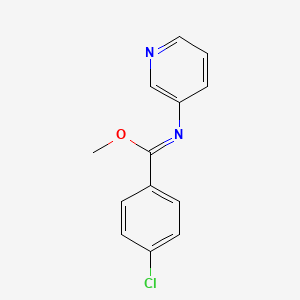
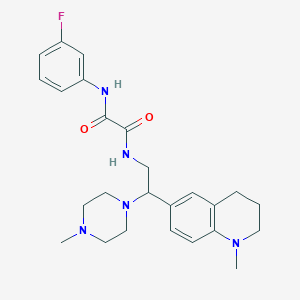

![7-bromo-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2727404.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2727406.png)
